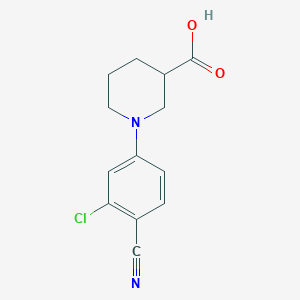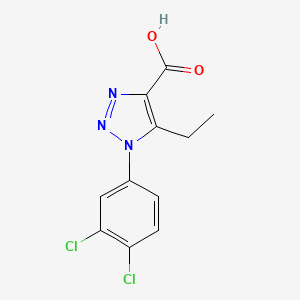
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyrazole ring and an imidazolidinone ring with a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 1-(1H-Pyrazol-4-yl)propan-1-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding imidazolidinone.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Imidazolidinone derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thioxoimidazolidinone moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-(1H-Pyrazol-4-yl)propyl)-2-imidazolidinone: Lacks the thioxo group, which may result in different reactivity and biological activity.
1-(1H-Pyrazol-4-yl)propan-1-one: A simpler compound that serves as a precursor in the synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one.
Uniqueness
The presence of both the pyrazole and thioxoimidazolidinone rings in this compound provides a unique combination of chemical properties and potential biological activities that are not found in simpler or structurally related compounds .
Eigenschaften
Molekularformel |
C9H12N4OS |
|---|---|
Molekulargewicht |
224.29 g/mol |
IUPAC-Name |
3-[1-(1H-pyrazol-4-yl)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H12N4OS/c1-2-7(6-3-11-12-4-6)13-8(14)5-10-9(13)15/h3-4,7H,2,5H2,1H3,(H,10,15)(H,11,12) |
InChI-Schlüssel |
MSOSXXLKAXTDBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CNN=C1)N2C(=O)CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)






![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)

